![molecular formula C6H3Br2ClO2S B1301894 2,5-Dibromobenzenesulfonyl chloride CAS No. 23886-64-8](/img/structure/B1301894.png)
2,5-Dibromobenzenesulfonyl chloride
Overview
Description
2,5-Dibromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Br2ClO2S . It has an average mass of 334.413 Da and a monoisotopic mass of 331.790894 Da .
Synthesis Analysis
2,5-Dibromobenzenesulfonyl chloride may be used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .Molecular Structure Analysis
The molecular structure of 2,5-Dibromobenzenesulfonyl chloride consists of 6 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
2,5-Dibromobenzenesulfonyl chloride can be used in the synthesis of various compounds. For example, it can be used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .Physical And Chemical Properties Analysis
2,5-Dibromobenzenesulfonyl chloride has a density of 2.1±0.1 g/cm3, a boiling point of 364.4±32.0 °C at 760 mmHg, and a flash point of 174.2±25.1 °C . It has a molar refractivity of 55.8±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 158.5±3.0 cm3 . Its melting point is 69-73 °C (lit.) .Scientific Research Applications
Organic Synthesis
“2,5-Dibromobenzenesulfonyl chloride” is an organic compound that can be used in the synthesis of other organic compounds. It’s often used as a reagent in organic synthesis due to its reactivity .
Sulfonylation Reactions
This compound can be used in sulfonylation reactions, which are a type of chemical reaction where a sulfonyl group is introduced into an organic compound .
Palladium-Catalyzed Reactions
“2,5-Dibromobenzenesulfonyl chloride” can be used in palladium-catalyzed reactions. For example, it has been used in the direct desulfitative C2 arylations of 3-halo-N-protected indoles using (hetero)arenesulfonyl chlorides .
Preparation of Sulfonyl Derivatives
Due to its sulfonyl chloride group, “2,5-Dibromobenzenesulfonyl chloride” can be used in the preparation of sulfonyl derivatives, which have various applications in medicinal chemistry and drug discovery .
Research Use
As a research-grade chemical, “2,5-Dibromobenzenesulfonyl chloride” is used in various research applications. It’s often used in laboratory settings for experimental purposes .
Industrial Applications
While specific industrial applications are not readily available, sulfonyl chloride compounds are generally used in the manufacture of dyes, pharmaceuticals, and resins .
Safety and Hazards
2,5-Dibromobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
2,5-Dibromobenzenesulfonyl chloride is an organic compound that is often used as a reagent in chemical reactions . It can react with various substrates to form new compounds. For example, it has been used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .
Result of Action
The molecular and cellular effects of 2,5-Dibromobenzenesulfonyl chloride’s action would depend on the specific reaction it is involved in. As a reagent, it contributes to the formation of new compounds with potentially diverse effects .
Action Environment
The action, efficacy, and stability of 2,5-Dibromobenzenesulfonyl chloride are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be between 69-73 °C , suggesting that it is stable under normal room temperature but can change state under elevated temperatures.
properties
IUPAC Name |
2,5-dibromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLIWURYRGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372103 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzenesulfonyl chloride | |
CAS RN |
23886-64-8 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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